

4-Iodothiophene-2-carbaldehyde as a building block for bioactive molecules

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodothiophene-2-carbaldehyde**

Cat. No.: **B095859**

[Get Quote](#)

An Application Guide to **4-Iodothiophene-2-carbaldehyde**: A Versatile Bifunctional Building Block for the Synthesis of Bioactive Molecules

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Bifunctional Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the efficiency of synthetic routes is paramount. Building blocks that offer multiple, orthogonally reactive sites provide a significant strategic advantage, enabling the rapid construction of diverse and complex molecular architectures. **4-Iodothiophene-2-carbaldehyde** is an exemplary scaffold in this regard. This heterocyclic compound features two distinct and highly valuable functional groups: an iodine substituent at the 4-position and a carbaldehyde (formyl) group at the 2-position.[1]

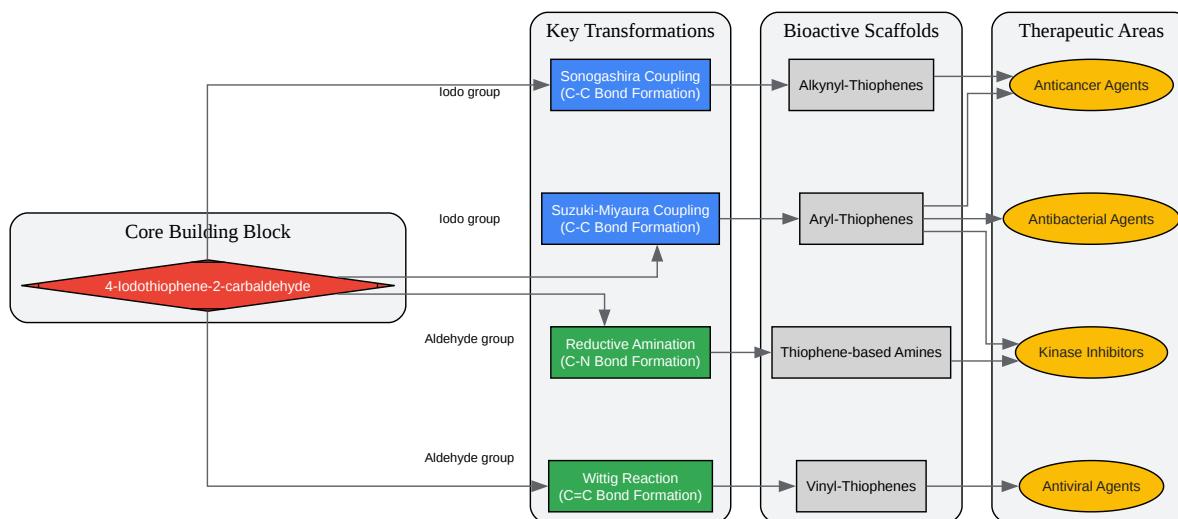
The iodine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[2] [3] Simultaneously, the aldehyde group provides a classic electrophilic site for a wide array of transformations, including condensations, reductive aminations, and olefination reactions.[4][5] This bifunctionality makes **4-Iodothiophene-2-carbaldehyde** a powerful precursor for creating libraries of compounds targeting a wide range of biological pathways. Thiophene-based molecules are known to possess significant therapeutic potential, with derivatives exhibiting anticancer, antibacterial, antiviral, and kinase inhibitory activities.[2][6][7][8]

This guide provides detailed application notes and validated protocols for leveraging **4-Iodothiophene-2-carbaldehyde** in the synthesis of bioactive molecules, grounded in mechanistic understanding and practical, field-proven insights.

Compound Profile & Safety Data

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential.

Property	Value	Reference
CAS Number	18812-38-9	[1]
Molecular Formula	C ₅ H ₃ IOS	[1]
Molecular Weight	238.05 g/mol	N/A
Appearance	Light yellow to brown crystalline powder	N/A
Topological Polar Surface Area	17.07 Å ²	[9]
LogP	2.1652	[9]


Handling and Storage:

- Storage: Store in a cool (2-8°C), dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain stability.[\[1\]](#)[\[10\]](#)[\[11\]](#) The compound is air-sensitive.[\[10\]](#)[\[11\]](#)
- Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[\[12\]](#) Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[\[12\]](#)
- Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[\[10\]](#)[\[11\]](#)

Strategic Application of Orthogonal Reactivity

The power of **4-Iodothiophene-2-carbaldehyde** lies in the differential reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular

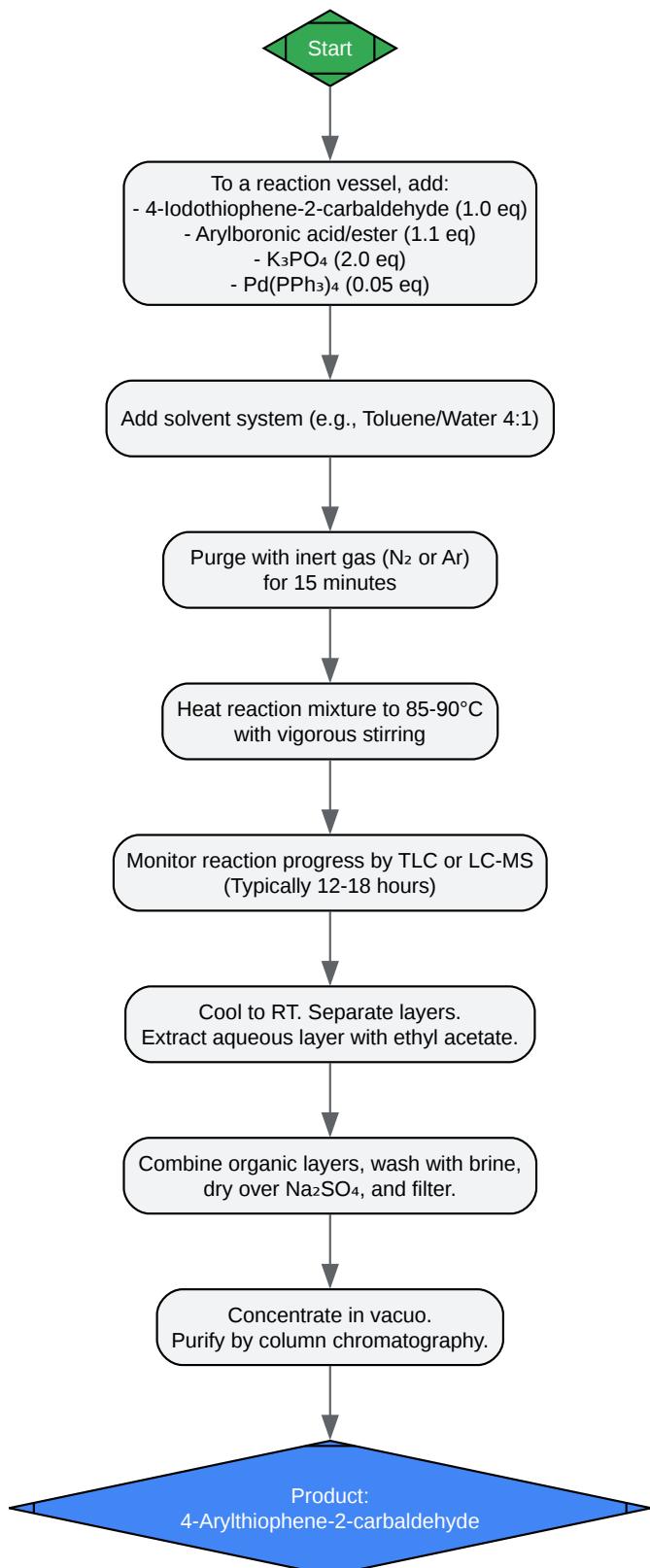
scaffold.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Iodothiophene-2-carbaldehyde**.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl-Thiophene Synthesis

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming $C(sp^2)-C(sp^2)$ bonds, making it indispensable in drug discovery.^[13] It allows for the coupling of the iodo-thiophene with a variety of aryl or heteroaryl boronic acids or esters.^{[2][14]} Derivatives synthesized via this method have shown potent antibacterial and antiurease activities.^[2]


Expert Insights: Why This Protocol Works

The success of a Suzuki coupling hinges on the careful orchestration of the catalyst, base, and solvent system.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ is a robust and reliable catalyst for this transformation. The phosphine ligands stabilize the $\text{Pd}(0)$ active species and facilitate the catalytic cycle.
- Base: Potassium phosphate (K_3PO_4) is used as the base. It is crucial for the transmetalation step, activating the boronic acid derivative to facilitate the transfer of the aryl group to the palladium center.
- Solvent System: A biphasic system like toluene/water or dioxane/water is often employed.^[3] This helps to dissolve both the organic-soluble starting materials and the inorganic base, facilitating the reaction at the interface.

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis of 4-arylthiophene-2-carbaldehydes.^[2] [\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add **4-Iodothiophene-2-carbaldehyde** (1.0 eq).
- **Reagent Addition:** Add the desired arylboronic acid or pinacol ester (1.1 eq), potassium phosphate (K_3PO_4 , 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.05 eq).
- **Solvent Addition:** Add the solvent system (e.g., a 4:1 mixture of toluene and water) to the flask.
- **Inert Atmosphere:** Seal the flask and purge the system with an inert gas (nitrogen or argon) for 15 minutes to remove oxygen, which can deactivate the catalyst.
- **Reaction:** Heat the mixture to 85–90 °C and stir vigorously overnight (12–18 hours).
- **Monitoring:** Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic and aqueous layers.
- **Extraction:** Extract the aqueous layer two more times with ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-arylthiophene-2-carbaldehyde.

Data Presentation: Synthesis of Bioactive Aryl-Thiophenes

The following table summarizes results from the synthesis and evaluation of various 4-arylthiophene-2-carbaldehydes.[\[2\]](#)

Compound ID	Aryl Boronic Acid/Ester	Yield (%)	Antibacterial IC ₅₀ (µg/mL vs P. aeruginosa)	Antiurease IC ₅₀ (µg/mL)
2a	Phenylboronic ester	75	> 100	51.3
2d	3-cyano-5-(trifluoromethyl)phenylboronic acid	69	29.7	43.4
2g	3,5-dimethylphenylboronic acid	89	65.2	49.3
2i	3-chloro-4-fluorophenylboronic acid	78	49.5	27.1
Standard	Streptomycin / Thiourea	N/A	35.2	27.5

Application Protocol 2: Wittig Reaction for Alkene Synthesis

The aldehyde functionality of **4-Iodothiophene-2-carbaldehyde** is a prime site for C=C bond formation via the Wittig reaction. This reaction is a cornerstone of organic synthesis for converting aldehydes or ketones into alkenes with high regioselectivity.[\[16\]](#) The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the aldehyde's carbonyl carbon.[\[5\]](#)

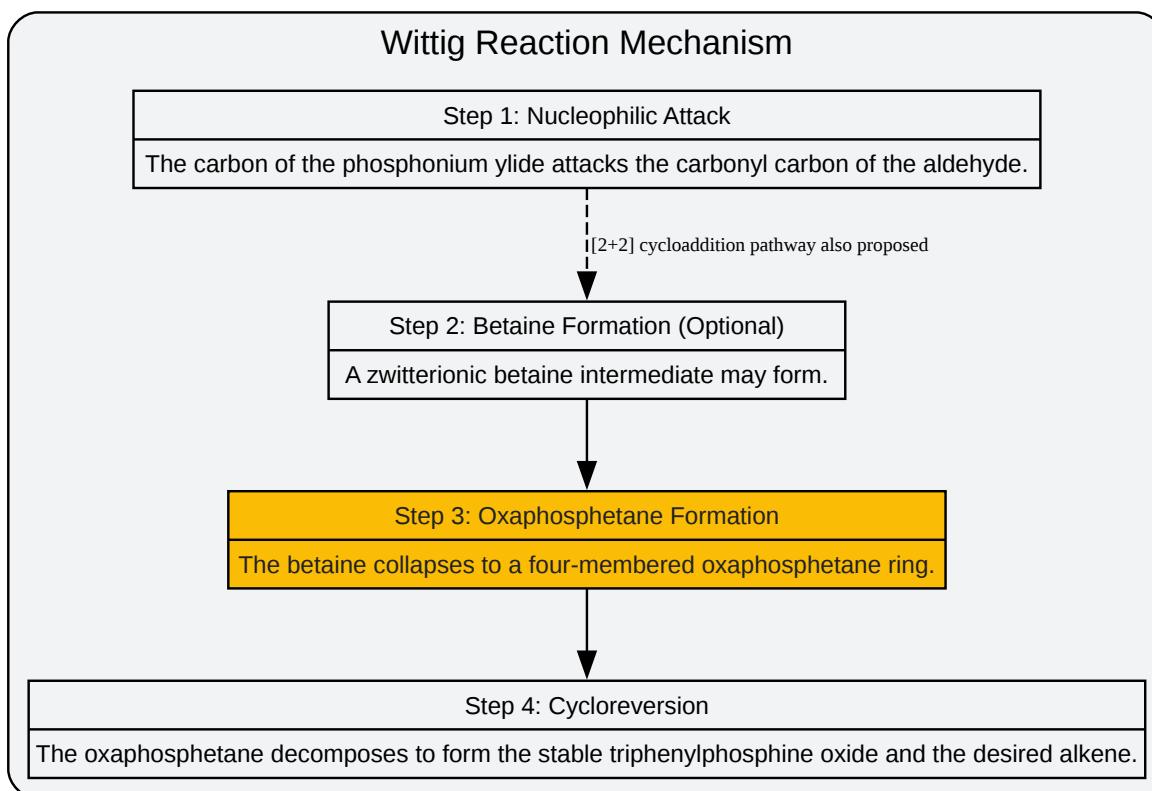
Expert Insights: The Key to a Successful Wittig Reaction

- Ylide Generation: The first step is the deprotonation of a phosphonium salt to form the ylide. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to ensure complete formation of the reactive ylide.[\[5\]](#) The choice of base is critical; weaker bases may not fully deprotonate the salt, leading to low yields.

- Reaction Conditions: The reaction is typically run under anhydrous and inert conditions, as the ylide is a strong base and can be quenched by water or alcohols and is sensitive to oxygen.[16]
- Stereochemistry: The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide. Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) generally favor the Z-alkene, while stabilized ylides (where R is an electron-withdrawing group) favor the E-alkene.[4] This predictability is a major advantage in total synthesis.[17]

Detailed Experimental Protocol

This is a general protocol for the olefination of the aldehyde group.


Part A: Ylide Generation

- Setup: Add the desired triphenylphosphonium salt (1.1 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon).
- Solvent: Add anhydrous solvent (e.g., THF or diethyl ether) via syringe.
- Cooling: Cool the suspension to 0 °C or -78 °C, depending on the base used.
- Base Addition: Slowly add a strong base (e.g., n-BuLi in hexanes, 1.1 eq) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation.
- Stirring: Stir the mixture at this temperature for 30-60 minutes.

Part B: Reaction with Aldehyde

- Aldehyde Addition: Dissolve **4-Iodothiophene-2-carbaldehyde** (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at low temperature.
- Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until TLC indicates consumption of the aldehyde.
- Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

- Extraction & Purification: Perform a standard aqueous work-up, extract with an organic solvent, dry, concentrate, and purify by column chromatography. The main byproduct is triphenylphosphine oxide, which can often be removed through crystallization or careful chromatography.

[Click to download full resolution via product page](#)

Caption: Key mechanistic steps of the Wittig reaction.

Application Protocol 3: Sonogashira Coupling for Alkynyl-Thiophene Synthesis

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, linking the iodo-thiophene to a terminal alkyne.[18] This reaction is invaluable for introducing the rigid, linear alkyne moiety into molecules, a common feature in materials science and bioactive compounds.[19]

Expert Insights: Critical Parameters for Success

- Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (like $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$) to facilitate the main cross-coupling cycle and a copper(I) salt (like CuI) as a co-catalyst. The copper acetylide intermediate is key to the reaction's efficiency.
- Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.
- Copper-Free Variants: Concerns about copper toxicity in pharmaceutical applications have led to the development of copper-free Sonogashira protocols. These often require stronger bases or different ligand systems for the palladium catalyst but offer a cleaner reaction profile for biological applications.

Detailed Experimental Protocol (Classic Conditions)

- Setup: In a Schlenk flask under an inert atmosphere, combine **4-Iodothiophene-2-carbaldehyde** (1.0 eq), the palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 0.03 eq), and copper(I) iodide (CuI , 0.06 eq).
- Solvent and Reagents: Add an amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.2 eq) via syringe.
- Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).
- Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and amine salts.
- Purification: Wash the filtrate with water and brine, dry over Na_2SO_4 , concentrate, and purify the residue by column chromatography to obtain the 4-alkynylthiophene-2-carbaldehyde product.

Conclusion: A Gateway to Chemical Diversity and Biological Activity

4-Iodothiophene-2-carbaldehyde stands out as a preeminently useful and economically viable starting material for drug discovery and development. Its orthogonal reactive sites—the iodine atom for cross-coupling and the aldehyde for classical carbonyl chemistry—provide a robust platform for generating vast libraries of novel compounds. The protocols detailed herein for Suzuki-Miyaura, Wittig, and Sonogashira reactions represent foundational strategies for unlocking the potential of this building block. By applying these methods, researchers can efficiently synthesize substituted thiophenes with promising applications as kinase inhibitors, anticancer agents, and antimicrobials, accelerating the journey from chemical synthesis to biological validation.[20][21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodothiophene-2-carbaldehyde (CAS 18812-38-9) [benchchem.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [ouci.dntb.gov.ua]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. benthamscience.com [benthamscience.com]
- 22. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Iodothiophene-2-carbaldehyde as a building block for bioactive molecules]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095859#4-iodothiophene-2-carbaldehyde-as-a-building-block-for-bioactive-molecules>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com